1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene
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Overview
Description
1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene is an aromatic compound with a benzene ring substituted by a chloromethyl group, two methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene can be synthesized through a chloromethylation reaction. This involves the treatment of aromatic compounds with chloromethylating agents such as chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide . The reaction typically occurs in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of 1-(Aminomethyl)-2,5-dimethyl-3-nitrobenzene.
Oxidation: Formation of 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzoic acid.
Scientific Research Applications
1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene involves its reactivity due to the presence of the chloromethyl and nitro groups. The chloromethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical transformations.
Comparison with Similar Compounds
- 1-(Chloromethyl)-2,4-dimethyl-3-nitrobenzene
- 1-(Chloromethyl)-2,5-dimethyl-4-nitrobenzene
- 1-(Chloromethyl)-3,5-dimethyl-2-nitrobenzene
Uniqueness: 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical processes.
Properties
IUPAC Name |
1-(chloromethyl)-2,5-dimethyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(5-10)7(2)9(4-6)11(12)13/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQXXMKOWPDMLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575808 |
Source
|
Record name | 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-22-2 |
Source
|
Record name | 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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